Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate is a complex organic compound with significant applications in various fields of scientific research. It belongs to the indolizine family, which is known for its diverse biological activities and structural complexity. This compound is particularly noted for its role as an intermediate in the synthesis of camptothecin analogues, which are important in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylate typically involves
Properties
IUPAC Name |
methyl 6-cyano-1-hydroxy-7-methyl-5-oxo-3H-indolizine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-6-3-9-10(15)8(12(17)18-2)5-14(9)11(16)7(6)4-13/h3,15H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZUVBTVMMVLDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(=C(C2=C1)O)C(=O)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Why is the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester important?
A1: This compound is a key intermediate in the total synthesis of camptothecins []. Camptothecins are a class of naturally occurring compounds with potent anti-cancer activity. Therefore, developing efficient synthetic routes to this intermediate is crucial for facilitating the production of camptothecins and their analogs for research and potential therapeutic applications.
Q2: What improvements were made to the synthesis of 6-cyano-1-hydroxy-7-methyl-5-oxo-3,5-dihydroindolizine-2-carboxylic acid methyl ester in the study?
A2: The researchers focused on optimizing the synthesis by controlling the addition rate of reagents and the overall reaction time, particularly during the preparation of ethyl acetopyruvate, a crucial precursor []. This optimization led to an increased yield of ethyl acetopyruvate. Additionally, they implemented a "one-pot procedure" for synthesizing the final compound from ethyl acetopyruvate. These modifications simplified the process, increased the overall yield from 31% to 42.5%, shortened the reaction time, and reduced reagent consumption [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.